7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid
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Overview
Description
7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid: is a synthetic organic compound belonging to the cinnoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cinnoline Core: The cinnoline core is synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of Chloro and Fluoro Groups: Halogenation reactions are employed to introduce the chloro and fluoro substituents at specific positions on the cinnoline ring.
Formation of the Phenylpropenylidene Group: The phenylpropenylidene moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid: has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid: can be compared with other cinnoline derivatives, such as:
7-Chloro-6-fluoro-4-amino-3-cinnolinecarboxylic acid: Lacks the phenylpropenylidene group, resulting in different chemical and biological properties.
7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-quinolinecarboxylic acid: Contains a quinoline core instead of a cinnoline core, leading to variations in reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
159831-78-4 |
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Molecular Formula |
C18H11ClFN3O2 |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
7-chloro-6-fluoro-4-[[(E)-3-phenylprop-2-enylidene]amino]cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C18H11ClFN3O2/c19-13-10-15-12(9-14(13)20)16(17(18(24)25)23-22-15)21-8-4-7-11-5-2-1-3-6-11/h1-10H,(H,24,25)/b7-4+,21-8? |
InChI Key |
UVECIJBGCJVYQS-XBWBJOPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)O |
Origin of Product |
United States |
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